

Spectroscopic Analysis of 3,5-Bis(trifluoromethyl)benzophenone: A Technical Guide

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Compound of Interest

Compound Name:	3,5-Bis(trifluoromethyl)benzophenone
Cat. No.:	B1329599

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3,5-Bis(trifluoromethyl)benzophenone**. Due to the limited availability of experimental spectra in public databases, this guide combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic information to offer a comprehensive analytical profile. The methodologies for obtaining such data are also detailed to assist in experimental design and data interpretation.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **3,5-Bis(trifluoromethyl)benzophenone**.

Table 1: Predicted ^1H NMR Spectral Data

Note: The following ^1H NMR data is predicted as experimental data was not readily available in searched databases. Predictions are based on computational models and should be confirmed by experimental analysis.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.22	s	2H	H-2', H-6'
~8.05	s	1H	H-4'
~7.85 - 7.82	m	2H	H-2, H-6
~7.72 - 7.68	m	1H	H-4
~7.58 - 7.54	m	2H	H-3, H-5

Table 2: Predicted ^{13}C NMR Spectral Data

Note: The following ^{13}C NMR data is predicted. Experimental verification is recommended.

Chemical Shift (ppm)	Assignment
~194.5	C=O
~138.8	C-1'
~136.5	C-1
~133.0	C-4
~132.0 (q, $J \approx 35$ Hz)	C-3', C-5'
~130.0	C-2, C-6
~129.5	C-2', C-6'
~126.0 (q, $J \approx 4$ Hz)	C-4'
~123.0 (q, $J \approx 273$ Hz)	-CF ₃

Table 3: Infrared (IR) Spectroscopy Data

Data derived from the gas-phase IR spectrum available from the NIST database.[\[1\]](#)

Assignments are based on typical absorption regions for functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~1670	Strong	C=O Stretch (Ketone)[2]
~1600, ~1450	Medium-Strong	Aromatic C=C Stretch[3]
~1350 - 1100	Very Strong	C-F Stretch (Trifluoromethyl)
~900 - 675	Strong	Aromatic C-H Out-of-Plane Bend[4]

Table 4: Predicted Mass Spectrometry (MS) Data

Note: The following fragmentation data is proposed based on the chemical structure and common fragmentation patterns of benzophenones and trifluoromethylated compounds.[5][6] Experimental confirmation is necessary.

m/z	Proposed Fragment Ion
318.04	[M] ⁺ (Molecular Ion)
249.04	[M - CF ₃] ⁺
213.03	[C ₆ H ₅ CO] ⁺
145.02	[C ₆ H ₄ (CF ₃)] ⁺
105.03	[C ₆ H ₅ CO] ⁺
77.04	[C ₆ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **3,5-Bis(trifluoromethyl)benzophenone** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The sample is filtered to remove any particulate matter. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is set

to cover the aromatic region (approximately 0-10 ppm). For ^{13}C NMR, a wider spectral width (e.g., 0-200 ppm) is used. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

For a solid sample, a thin film is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plate or the pure KBr pellet is recorded and subtracted from the sample spectrum.

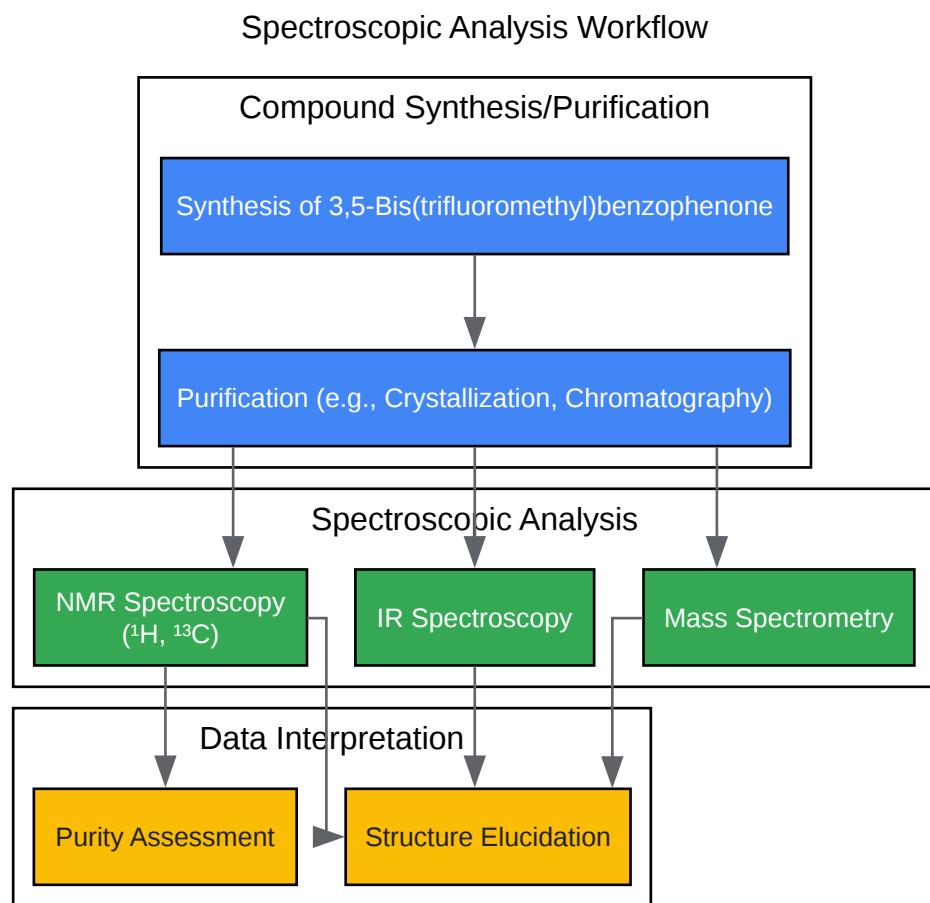
Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



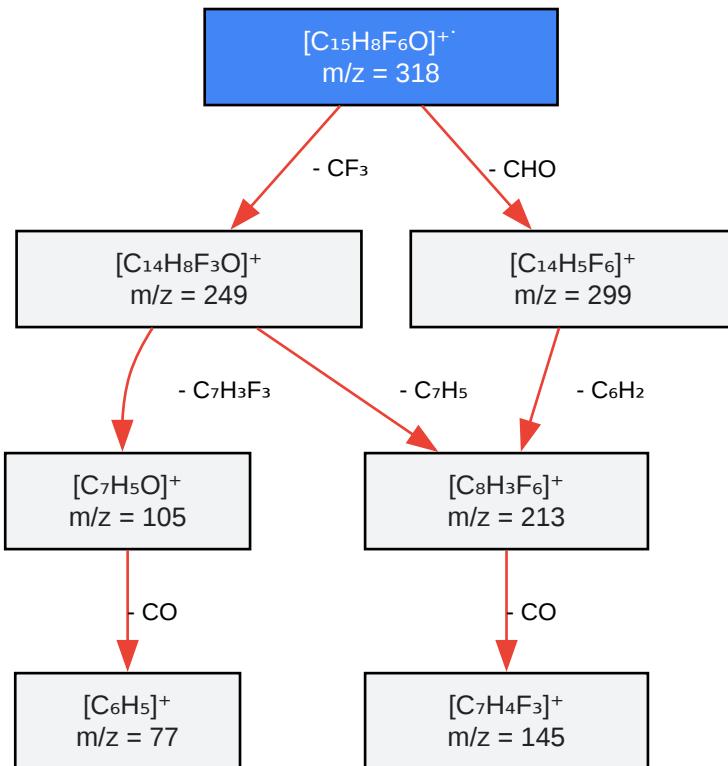
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for **3,5-Bis(trifluoromethyl)benzophenone** under electron ionization.

Proposed MS Fragmentation of 3,5-Bis(trifluoromethyl)benzophenone

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Caption: Proposed electron ionization mass spectrometry fragmentation pathway for **3,5-Bis(trifluoromethyl)benzophenone**.

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